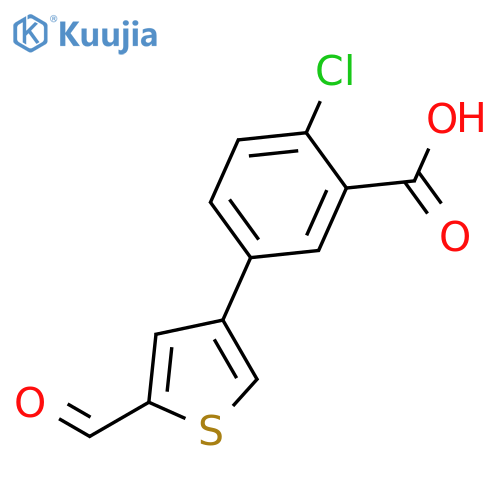

Cas no 1261961-59-4 (2-chloro-5-(5-formylthiophen-3-yl)benzoic acid)

2-chloro-5-(5-formylthiophen-3-yl)benzoic acid 化学的及び物理的性質

名前と識別子

-

- 2-chloro-5-(5-formylthiophen-3-yl)benzoic acid

- 5-(2-Formylthiophen-4-yl)-2-chlorobenzoic acid, 95%

- SCHEMBL2560854

- 5-(2-FORMYLTHIOPHEN-4-YL)-2-CHLOROBENZOIC ACID

- MFCD18319833

- EN300-1085836

- DTXSID30689483

- 1261961-59-4

-

- MDL: MFCD18319833

- インチ: InChI=1S/C12H7ClO3S/c13-11-2-1-7(4-10(11)12(15)16)8-3-9(5-14)17-6-8/h1-6H,(H,15,16)

- InChIKey: NWVHUCWBZXCGLR-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 265.9804429Da

- どういたいしつりょう: 265.9804429Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 310

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 82.6Ų

2-chloro-5-(5-formylthiophen-3-yl)benzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1085836-1g |

2-chloro-5-(5-formylthiophen-3-yl)benzoic acid |

1261961-59-4 | 95% | 1g |

$728.0 | 2023-10-27 | |

| Enamine | EN300-1085836-0.1g |

2-chloro-5-(5-formylthiophen-3-yl)benzoic acid |

1261961-59-4 | 95% | 0.1g |

$640.0 | 2023-10-27 | |

| Enamine | EN300-1085836-10.0g |

2-chloro-5-(5-formylthiophen-3-yl)benzoic acid |

1261961-59-4 | 10g |

$3131.0 | 2023-06-10 | ||

| Enamine | EN300-1085836-0.25g |

2-chloro-5-(5-formylthiophen-3-yl)benzoic acid |

1261961-59-4 | 95% | 0.25g |

$670.0 | 2023-10-27 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1596139-500mg |

2-Chloro-5-(5-formylthiophen-3-yl)benzoic acid |

1261961-59-4 | 98% | 500mg |

¥11532.00 | 2024-08-09 | |

| Enamine | EN300-1085836-5.0g |

2-chloro-5-(5-formylthiophen-3-yl)benzoic acid |

1261961-59-4 | 5g |

$2110.0 | 2023-06-10 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1596139-1g |

2-Chloro-5-(5-formylthiophen-3-yl)benzoic acid |

1261961-59-4 | 98% | 1g |

¥11195.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1596139-250mg |

2-Chloro-5-(5-formylthiophen-3-yl)benzoic acid |

1261961-59-4 | 98% | 250mg |

¥10318.00 | 2024-08-09 | |

| abcr | AB326917-5 g |

5-(2-Formylthiophen-4-yl)-2-chlorobenzoic acid, 95%; . |

1261961-59-4 | 95% | 5g |

€1159.00 | 2023-04-26 | |

| Enamine | EN300-1085836-2.5g |

2-chloro-5-(5-formylthiophen-3-yl)benzoic acid |

1261961-59-4 | 95% | 2.5g |

$1428.0 | 2023-10-27 |

2-chloro-5-(5-formylthiophen-3-yl)benzoic acid 関連文献

-

Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908

-

Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227

-

Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006

-

Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098

-

Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645

-

Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260

-

Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514

-

Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230

-

Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046

2-chloro-5-(5-formylthiophen-3-yl)benzoic acidに関する追加情報

Research Brief on 2-chloro-5-(5-formylthiophen-3-yl)benzoic acid (CAS: 1261961-59-4): Recent Advances and Applications

The compound 2-chloro-5-(5-formylthiophen-3-yl)benzoic acid (CAS: 1261961-59-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in drug discovery and material science. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential therapeutic applications. The compound's unique structural features, including the thiophene and benzoic acid moieties, make it a promising scaffold for the development of novel bioactive molecules.

Recent studies have highlighted the role of 2-chloro-5-(5-formylthiophen-3-yl)benzoic acid as a key intermediate in the synthesis of heterocyclic compounds with potential pharmacological properties. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the construction of thiophene-based inhibitors targeting protein kinases involved in cancer progression. The compound's aldehyde functionality allows for further derivatization, enabling the exploration of diverse chemical space for drug development.

In addition to its pharmacological potential, 2-chloro-5-(5-formylthiophen-3-yl)benzoic acid has been investigated for its role in materials science. A recent report in ACS Applied Materials & Interfaces described its incorporation into conjugated polymers for organic electronic devices. The electron-withdrawing properties of the chloro and formyl groups enhance the material's electronic characteristics, making it suitable for applications in organic photovoltaics and field-effect transistors.

From a synthetic perspective, advancements in the preparation of 2-chloro-5-(5-formylthiophen-3-yl)benzoic acid have been reported, with a focus on improving yield and scalability. A 2022 study in Organic Process Research & Development outlined a novel catalytic method for its synthesis, reducing the need for hazardous reagents and minimizing environmental impact. These developments are critical for facilitating its broader adoption in industrial and academic research settings.

Looking ahead, the potential of 2-chloro-5-(5-formylthiophen-3-yl)benzoic acid in drug discovery and materials science remains largely untapped. Future research directions may include exploring its interactions with biological targets, optimizing its physicochemical properties for specific applications, and expanding its use in multicomponent reactions. As the field progresses, this compound is poised to play a pivotal role in the development of next-generation therapeutics and functional materials.

1261961-59-4 (2-chloro-5-(5-formylthiophen-3-yl)benzoic acid) 関連製品

- 1203546-24-0(4-(3-Chlorophenoxy)-2-chloropyrimidine)

- 1172456-73-3(5-{4-(5-methoxy-1H-1,3-benzodiazol-2-yl)methylpiperazine-1-carbonyl}-2,1,3-benzothiadiazole)

- 878076-60-9(2-{[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]amino}-2-oxoethyl 3,6-dichloropyridine-2-carboxylate)

- 1354454-93-5(tert-butyl 4-hydroxy-1H,2H,3H-pyrrolo[2,3-c]pyridine-1-carboxylate)

- 148278-95-9((2S)-2-amino-3-methoxypropan-1-ol)

- 1408343-00-9([(5-Bromo-2-fluorophenyl)methyl][2-(4-methylcyclohexyl)ethyl]amine)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 1565753-07-2(ethyl 2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)acetate)

- 1806912-92-4(Methyl 3-bromo-4-(difluoromethyl)-6-methoxypyridine-2-acetate)

- 670273-10-6(2-methyl-5-{(2-methyl-1,3-thiazol-4-yl)methylsulfanyl}-1,3,4-thiadiazole)